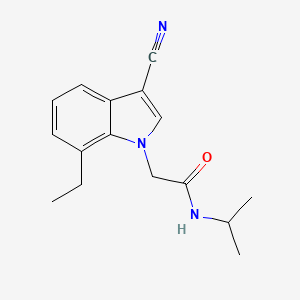
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide, also known as CPI-455, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This molecule has been shown to exhibit anti-tumor activity in preclinical studies, making it a promising candidate for further research.
Mécanisme D'action
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is able to disrupt the activity of cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cancer cell growth, induction of cell death, and disruption of gene expression. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its specificity for BRD4, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its relatively low potency, which may limit its effectiveness in treating certain types of cancer.
Orientations Futures
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent analogs of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide that may be more effective in treating cancer. Another potential direction is the investigation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the mechanisms underlying 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide's anti-tumor activity and to identify potential biomarkers that may be used to predict patient response to treatment.
Méthodes De Synthèse
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide involves several steps, including the reaction of 7-ethyl-1H-indole-3-carboxylic acid with isopropylamine, followed by the addition of cyanogen bromide to form the cyano derivative. The final step involves the reaction of the cyano derivative with isopropylacetamide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide.
Applications De Recherche Scientifique
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been the subject of several scientific studies, with researchers investigating its potential as a cancer treatment. In one study, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. Another study found that 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was able to induce cell death in cancer cells, suggesting that it may be an effective treatment for certain types of cancer.
Propriétés
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-12-6-5-7-14-13(8-17)9-19(16(12)14)10-15(20)18-11(2)3/h5-7,9,11H,4,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPUCMDWPBQXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
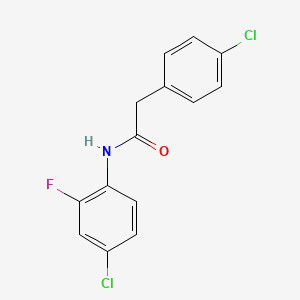
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
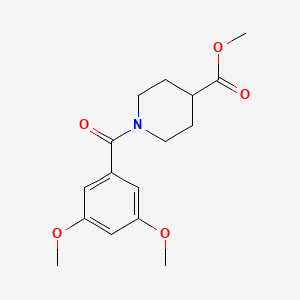
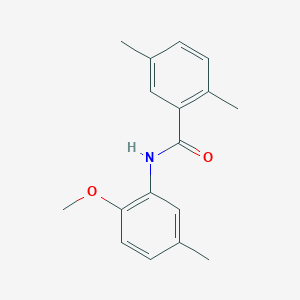

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

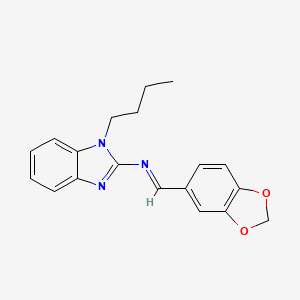
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

